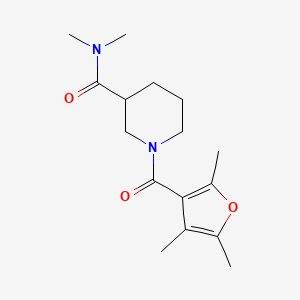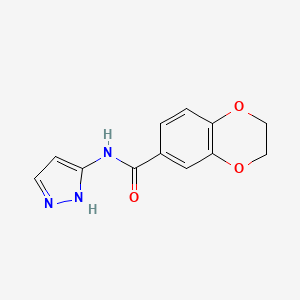
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a piperidine derivative that has shown promising results in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is in the field of neuroscience. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to enhance neuronal activity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to increase the binding affinity of acetylcholine to nAChR and enhance the activity of the receptor. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and increase social interaction in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are many future directions for research on N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide. One potential direction is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the development of new treatments. Another potential direction is in the development of new cancer therapies. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a synthetic compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience and cancer research. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, and it has been found to enhance cognitive function and reduce anxiety-like behavior in animal models. While there are limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments, its potential applications make it a promising candidate for further research.
Synthesemethoden
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with N,N-dimethylpiperidine and thionyl chloride to give the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-3-aminopiperidine to obtain N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-10-11(2)21-12(3)14(10)16(20)18-8-6-7-13(9-18)15(19)17(4)5/h13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHKUWMDSHGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)N2CCCC(C2)C(=O)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)
![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7572198.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Ethyl 2-[(2,3-dimethyl-2,3-dihydro-1-benzofuran-7-carbonyl)amino]acetate](/img/structure/B7572218.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7572249.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![2-(1H-indol-3-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B7572273.png)
![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)